![molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B2808561.png)

N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MMV665917 ist eine Piperazin-basierte Verbindung, die eine signifikante Wirksamkeit gegen Cryptosporidium-Arten, insbesondere Cryptosporidium parvum und Cryptosporidium hominis, gezeigt hat . Cryptosporidiose, die durch diese Protozoenparasiten verursacht wird, ist eine Hauptursache für Durchfall bei Kindern unter zwei Jahren in Ländern mit niedrigem bis mittlerem Einkommen . MMV665917 hat sowohl in vitro als auch in vivo Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Cryptosporidiose macht .

Wissenschaftliche Forschungsanwendungen

MMV665917 has several scientific research applications, particularly in the fields of biology and medicine:

Cryptosporidiosis treatment: MMV665917 has shown significant efficacy in reducing fecal oocyst excretion, parasite colonization, and intestinal damage in animal models of cryptosporidiosis. This makes it a promising candidate for treating human cryptosporidiosis.

Antiparasitic research: The compound is used in research to understand the mechanisms of action of antiparasitic drugs and to develop new treatments for parasitic infections.

Drug development: MMV665917 serves as a lead compound in the development of new drugs targeting Cryptosporidium species.

Wirkmechanismus

Target of Action

GNF-Pf-3446, also known as MMV665917, primarily targets the PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is predicted to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

The compound interacts with its target, PfMFR3, and induces mutations in the gene encoding this transporter . These mutations lead to decreased sensitivity to MMV085203 and GNF-Pf-3446 as well as other compounds that have a mitochondrial mechanism of action . These mutations provide no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

It is known that the compound affects the mitochondrial functions of thePlasmodium falciparum parasite .

Result of Action

The primary result of GNF-Pf-3446’s action is the inhibition of the growth of Plasmodium falciparum parasites, which are responsible for malaria . This is achieved through the compound’s interaction with the PfMFR3 transporter, leading to decreased sensitivity to certain antimalarial compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of GNF-Pf-3446 are largely related to its role in antimalarial activity. It has been found to be effective against Plasmodium falciparum, the parasite responsible for malaria

Molecular Mechanism

It is believed to interfere with the metabolic processes of the Plasmodium falciparum parasite, potentially inhibiting its growth and reproduction

Vorbereitungsmethoden

Die Synthese von MMV665917 beinhaltet die Verwendung von Piperazin als Kernstruktur. Die synthetische Route umfasst typischerweise die folgenden Schritte:

Bildung des Piperazinkern: Dies beinhaltet die Reaktion von Ethylendiamin mit Diethanolamin unter sauren Bedingungen, um den Piperazinring zu bilden.

Funktionalisierung des Piperazinrings: Verschiedene funktionelle Gruppen werden durch nukleophile Substitutionsreaktionen in den Piperazinring eingeführt. Übliche Reagenzien sind Alkylhalogenide und Acylchloride.

Reinigung und Isolierung: Die endgültige Verbindung wird mithilfe von Techniken wie Umkristallisation und Chromatographie gereinigt, um MMV665917 in reiner Form zu erhalten.

Industrielle Produktionsmethoden für MMV665917 würden wahrscheinlich die oben beschriebene synthetische Route im großen Maßstab umfassen, mit Optimierungen für Ausbeute und Reinheit. Dies könnte die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen umfassen, um eine gleichmäßige Produktionsqualität zu gewährleisten .

Chemische Reaktionsanalyse

MMV665917 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte dieser Reaktionen sind typischerweise oxidierte Derivate des Piperazinrings.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen führen häufig zur Bildung von reduzierten Derivaten von MMV665917.

Substitution: Nukleophile Substitutionsreaktionen sind für MMV665917 üblich, bei denen funktionelle Gruppen am Piperazinring durch andere Nukleophile ersetzt werden.

Wissenschaftliche Forschungsanwendungen

MMV665917 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Biologie und Medizin:

Cryptosporidiose-Behandlung: MMV665917 hat eine signifikante Wirksamkeit bei der Reduzierung der Ausscheidung von fäkalen Oocysten, der Parasitenkolonisierung und der Darmschädigung in Tiermodellen der Cryptosporidiose gezeigt. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung der menschlichen Cryptosporidiose.

Antiparasitäre Forschung: Die Verbindung wird in der Forschung verwendet, um die Wirkmechanismen von Antiparasitika zu verstehen und neue Behandlungen für parasitäre Infektionen zu entwickeln.

Arzneimittelentwicklung: MMV665917 dient als Leitverbindung bei der Entwicklung neuer Medikamente, die auf Cryptosporidium-Arten abzielen.

Wirkmechanismus

Der Wirkmechanismus von MMV665917 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen in Cryptosporidium-Arten. Die Verbindung zeigt eine parasitizide Wirkungsweise, d. h. sie tötet die Parasiten ab, anstatt nur ihr Wachstum zu hemmen . MMV665917 reduziert die Parasitenausscheidung signifikant und lindert den Schweregrad von Durchfall bei infizierten Tieren . Die genauen molekularen Ziele und Signalwege, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es in essentielle Stoffwechselprozesse in den Parasiten eingreift .

Analyse Chemischer Reaktionen

MMV665917 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the piperazine ring.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of MMV665917.

Substitution: Nucleophilic substitution reactions are common for MMV665917, where functional groups on the piperazine ring are replaced with other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

MMV665917 ist einzigartig unter ähnlichen Verbindungen aufgrund seiner hohen Wirksamkeit und seines Sicherheitsprofils. Einige ähnliche Verbindungen sind:

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXWENNHTOBFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?

A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.

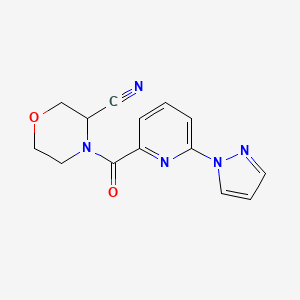

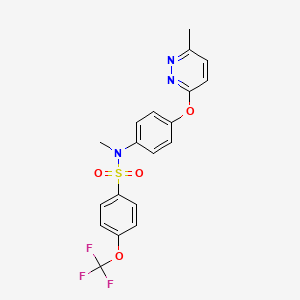

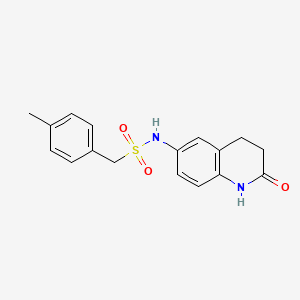

Q2: What are the structural characteristics of MMV665917?

A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.

Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?

A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].

Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?

A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].

Q5: Are there any concerns regarding the development of resistance to MMV665917?

A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.

Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?

A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)

![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)

![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)

![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)